molecular formula C17H28N2O2 B6912736 N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(2-methoxypyridin-4-yl)methanamine

N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(2-methoxypyridin-4-yl)methanamine

Cat. No.: B6912736
M. Wt: 292.4 g/mol
InChI Key: KTXRFIKLWPPDBB-UHFFFAOYSA-N
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Description

N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(2-methoxypyridin-4-yl)methanamine is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a methoxyethyl group, and a methoxypyridinyl group, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(2-methoxypyridin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-20-11-9-17(7-4-3-5-8-17)14-18-13-15-6-10-19-16(12-15)21-2/h6,10,12,18H,3-5,7-9,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXRFIKLWPPDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCCCC1)CNCC2=CC(=NC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(2-methoxypyridin-4-yl)methanamine typically involves multiple steps, including the formation of the cyclohexyl and pyridinyl groups, followed by their coupling. Common synthetic routes may involve:

    Formation of the Cyclohexyl Group: This can be achieved through cyclohexylation reactions, often using cyclohexyl halides and appropriate nucleophiles.

    Formation of the Pyridinyl Group: The pyridinyl group can be synthesized through various methods, including the reaction of pyridine derivatives with methoxyethyl groups.

    Coupling Reactions: The final step involves coupling the cyclohexyl and pyridinyl groups using reagents like Grignard reagents or organolithium compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(2-methoxypyridin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(2-methoxypyridin-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(2-methoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(2-methoxypyridin-4-yl)methanamine: Similar compounds include those with variations in the cyclohexyl or pyridinyl groups, such as different substituents or ring structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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